REACTION_CXSMILES
|
[CH2:1]1[O:9][CH:2]1[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[SH2:10].[OH-].[Na+].[OH-].[Na+].CO>CO>[SH:10][CH2:1][CH:2]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[OH:9] |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
1000 g
|
Type
|
reactant
|
Smiles
|
C1C(C2=CC=CC=C2)O1
|
Name
|
|
Quantity
|
567 g
|
Type
|
reactant
|
Smiles
|
S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
NaOH methanol
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+].CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
These reactants were pumped into a 1 gallon autoclave reactor
|
Type
|
TEMPERATURE
|
Details
|
heated from 28° C. to 59° C. during a 1-hour period while the pressure
|
Type
|
CUSTOM
|
Details
|
was reheated to about 60° C.
|
Type
|
CUSTOM
|
Details
|
during a 2 hour
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the entire reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
heating at about 100° C. (400 psig)
|
Type
|
CUSTOM
|
Details
|
1353 grams of the product, 1-mercapto-2-phenyl-2-ethanol, were recovered
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |